molecular formula C23H16ClNO4 B14946169 2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate

2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate

Cat. No.: B14946169
M. Wt: 405.8 g/mol
InChI Key: DHLVKZNXFRNYFG-UHFFFAOYSA-N
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Description

2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate is a complex organic compound that features both anthraquinone and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate typically involves the reaction of 1-aminoanthraquinone with 4-chlorobenzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent like dichloromethane (CH₂Cl₂) to ensure the reaction proceeds efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate is unique due to its combination of anthraquinone and chlorobenzoate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H16ClNO4

Molecular Weight

405.8 g/mol

IUPAC Name

2-[(9,10-dioxoanthracen-1-yl)amino]ethyl 4-chlorobenzoate

InChI

InChI=1S/C23H16ClNO4/c24-15-10-8-14(9-11-15)23(28)29-13-12-25-19-7-3-6-18-20(19)22(27)17-5-2-1-4-16(17)21(18)26/h1-11,25H,12-13H2

InChI Key

DHLVKZNXFRNYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCOC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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